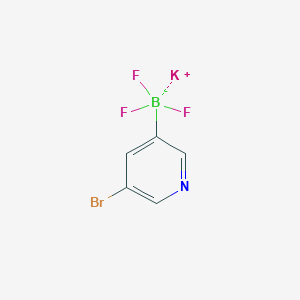

Potassium 5-bromopyridine-3-trifluoroborate

Description

Significance of Organoboron Reagents in Carbon-Carbon Bond Formation

Organoboron reagents have revolutionized synthetic organic chemistry, primarily through their application in palladium-catalyzed cross-coupling reactions, such as the Nobel Prize-winning Suzuki-Miyaura coupling. fiveable.meupenn.edu These compounds serve as effective nucleophilic partners, allowing for the efficient formation of C-C bonds with a wide variety of electrophiles. fiveable.me The utility of organoboron compounds stems from a combination of favorable characteristics: they exhibit high reactivity in cross-coupling processes while being less prone to side reactions compared to many other organometallic reagents. fiveable.me Furthermore, they are noted for their relatively low toxicity and greater stability, which makes them safer and easier to handle in a laboratory setting. fiveable.me This blend of reactivity, stability, and safety has established organoboron chemistry as a fundamental strategy for the synthesis of complex organic molecules. acs.orgresearchgate.net

Evolution and Advantages of Potassium Organotrifluoroborates as Versatile Coupling Partners

While traditional organoboron reagents like boronic acids and their esters have been widely used, they possess inherent limitations, including potential instability and difficulties with purification and stoichiometry. sigmaaldrich.com This prompted the development of more robust alternatives, leading to the emergence of potassium organotrifluoroborate salts ([R-BF₃]K). researchgate.net These tetracoordinate boron species serve as protected, bench-stable surrogates for boronic acids and have expanded the scope and reliability of cross-coupling reactions. sigmaaldrich.comwikipedia.org

A primary advantage of potassium organotrifluoroborates is their exceptional stability. sigmaaldrich.com Unlike many boronic acids, which can be prone to decomposition and dehydration to form boroxines, organotrifluoroborates are typically crystalline solids that are stable to air and moisture and can be stored indefinitely without special precautions. upenn.edunih.govorgsyn.org This stability minimizes the need for excess reagent in reactions. Crucially, the tetracoordinate nature of the boron atom makes them significantly less susceptible to protodeboronation—a common side reaction that plagues boronic acids, where the carbon-boron bond is cleaved by a proton source. upenn.edusigmaaldrich.comnih.gov This enhanced stability ensures that the reagent remains intact under a wider range of reaction conditions, leading to more efficient and reproducible outcomes. nih.gov

The physical properties of potassium organotrifluoroborates offer significant practical advantages. As highly crystalline solids, they are easy to handle, weigh accurately, and purify by simple recrystallization. nih.govpitt.edu This contrasts with many boronic acids, which can be difficult to purify and may have uncertain stoichiometry due to their tendency to exist as mixtures with their anhydrides. sigmaaldrich.com The solid, non-volatile nature of organotrifluoroborate salts simplifies their use in synthetic protocols and contributes to safer laboratory practices. fiveable.me

| Property | Boronic Acids (RB(OH)₂) | Boronate Esters (RB(OR)₂) | Potassium Organotrifluoroborates (K[RBF₃]) |

|---|---|---|---|

| Physical State | Often solids, can be amorphous | Often liquids or low-melting solids | Crystalline solids nih.gov |

| Air/Moisture Stability | Variable; can dehydrate to boroxines | Generally moisture-sensitive | Excellent; bench-stable indefinitely upenn.edunih.gov |

| Ease of Handling | Moderate; stoichiometry can be uncertain sigmaaldrich.com | Moderate; can be air-sensitive | Excellent; easy to weigh and handle fiveable.me |

| Susceptibility to Protodeboronation | High nih.gov | Moderate to high | Low sigmaaldrich.comnih.gov |

| Purification | Often difficult sigmaaldrich.com | Distillation or chromatography | Simple recrystallization pitt.edu |

Specific Context of Pyridine-Derived Organotrifluoroborates in Heterocyclic Chemistry

Heterocyclic compounds, particularly those containing pyridine (B92270) rings, are ubiquitous scaffolds in medicinal chemistry and materials science. nih.gov The synthesis of substituted pyridines often relies on cross-coupling reactions, where pyridine-based organoboron reagents are of high value. However, the use of these reagents is not without significant challenges.

The application of pyridine-substituted boronic acids in Suzuki-Miyaura reactions is notoriously problematic. researchgate.net The primary challenge stems from the Lewis basic nitrogen atom within the pyridine ring, which can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. nih.gov This issue, often termed the "2-pyridyl problem," can severely hinder the efficiency of the cross-coupling reaction. researchgate.net Furthermore, many heteroarylboronic acids are difficult to prepare and isolate, exhibiting poor stability that further complicates their use in synthesis. scispace.com

Potassium 5-bromopyridine-3-trifluoroborate emerges as a strategically designed reagent that circumvents the aforementioned challenges while offering additional synthetic utility. By converting the unstable boronic acid functionality into a stable trifluoroborate salt, the issues of decomposition and catalyst inhibition are significantly mitigated, allowing for more reliable and efficient coupling at the 3-position of the pyridine ring. scispace.com

Crucially, this compound is a bifunctional precursor. It possesses two distinct reactive sites: the potassium trifluoroborate group and the bromo substituent. This dual functionality allows for sequential, site-selective cross-coupling reactions. The trifluoroborate can be utilized in a Suzuki-Miyaura reaction to introduce a substituent at the C3 position, leaving the bromo group at the C5 position untouched. This bromo group can then serve as a handle for a subsequent, different cross-coupling reaction (e.g., another Suzuki, Sonogashira, or Buchwald-Hartwig amination), enabling the controlled and stepwise construction of complex, polysubstituted pyridine derivatives. This strategic design makes this compound a valuable building block for creating diverse molecular libraries based on the pyridine scaffold.

| Property | Value |

|---|---|

| CAS Number | 1239437-45-6 chemsrc.com |

| Molecular Formula | C₅H₃BBrF₃KN |

| Molecular Weight | 264.80 g/mol |

| Appearance | White to off-white solid |

| Key Functional Groups | Potassium Trifluoroborate (-BF₃K), Bromo (-Br) |

Properties

IUPAC Name |

potassium;(5-bromopyridin-3-yl)-trifluoroboranuide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BBrF3N.K/c7-5-1-4(2-11-3-5)6(8,9)10;/h1-3H;/q-1;+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJXLWWSSKQYEHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=CN=C1)Br)(F)(F)F.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BBrF3KN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.89 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Potassium 5 Bromopyridine 3 Trifluoroborate

Precursor Synthesis and Functionalization of 5-bromopyridine Scaffolds

The journey to Potassium 5-bromopyridine-3-trifluoroborate begins with the strategic construction of its core structure, the 5-bromopyridine scaffold, and the subsequent introduction of a boron-containing group.

A critical step in the synthesis is the regioselective introduction of a boron functional group at the third carbon position of the 5-bromopyridine ring. A common precursor for this transformation is 5-bromopyridine-3-boronic acid. chemimpex.com One established method to achieve this involves a halogen-metal exchange reaction. For instance, starting from a dihalopyridine, such as 3-bromo-5-fluoropyridine, treatment with a strong organolithium reagent like n-butyllithium (n-BuLi) at very low temperatures (e.g., -90°C to -80°C) can selectively replace the more reactive halogen with lithium. chemicalbook.com This organolithium intermediate is then reacted with a boron electrophile, such as isopropyl borate (B1201080), to form the corresponding boronic ester. chemicalbook.com Subsequent acidic workup with an acid like hydrochloric acid (HCl) hydrolyzes the ester to yield the desired 5-bromopyridine-3-boronic acid. chemicalbook.com

This precursor, 5-bromopyridine-3-boronic acid, is a versatile intermediate in its own right, widely used in Suzuki-Miyaura cross-coupling reactions to create complex organic molecules. chemimpex.com

| Reagent | Role | Typical Reaction Conditions |

|---|---|---|

| 3-bromo-5-fluoropyridine | Starting Material | - |

| n-Butyllithium (n-BuLi) | Lithiation Agent | -90°C to -80°C |

| Isopropyl borate | Boron Source | -90°C to -80°C |

| Hydrochloric acid (HCl) | Acidic Workup | -20°C to -10°C |

Direct Trifluoroboration Strategies

With the boronic acid precursor in hand, the next stage involves its conversion into the more stable and often more versatile potassium organotrifluoroborate salt.

A widely employed and efficient method for the synthesis of potassium organotrifluoroborates is the reaction of the corresponding boronic acid or its ester with potassium hydrogen difluoride (KHF₂). nih.govpitt.eduorganic-chemistry.org This transformation is typically carried out in a suitable solvent, such as aqueous methanol (B129727) or a mixture of tetrahydrofuran (B95107) and water. organic-chemistry.orgacs.org The KHF₂ serves as the fluoride (B91410) source, reacting with the boronic acid to form the stable tetracoordinate trifluoroborate anion. nih.govorganic-chemistry.org The resulting potassium salt is often a crystalline solid that can be easily isolated and purified by recrystallization. pitt.edu This method is valued for its operational simplicity and the high stability of the resulting organotrifluoroborate products, which are generally air- and moisture-stable solids. nih.govpitt.edu

The conversion of a boronic acid to a trifluoroborate salt with KHF₂ involves an equilibrium process. The boronic acid, a Lewis acid, reacts with fluoride ions from KHF₂ to form a tetracoordinate borate species. The stability of the resulting R-BF₃K salt is a key factor. u-tokyo.ac.jp The process is driven by the formation of the thermodynamically stable trifluoroborate anion.

The hydrolysis of potassium organotrifluoroborates back to their corresponding boronic acids is a crucial aspect of their reactivity, particularly in applications like the Suzuki-Miyaura coupling. acs.orged.ac.uk The rate of this hydrolysis can be influenced by several factors, including the electronic nature of the organic group attached to the boron, the pH of the medium, and the reaction temperature. acs.orgu-tokyo.ac.jp For instance, electron-withdrawing groups on the organic substituent tend to slow down the hydrolysis rate. ed.ac.uk This controlled release of the boronic acid in situ can be advantageous in catalytic reactions, minimizing side reactions. u-tokyo.ac.jp

Indirect Synthetic Pathways to Pyridine (B92270) Trifluoroborates

Beyond the direct conversion of boronic acids, other synthetic strategies can be employed to access pyridine trifluoroborates.

An alternative route to organotrifluoroborates involves transmetalation reactions from other organometallic precursors. organic-chemistry.org This approach starts with the formation of an organometallic reagent, such as an organolithium or Grignard reagent, from the corresponding organic halide. This highly reactive organometallic species is then reacted with a boron electrophile, like trimethoxyborane or triisopropyl borate, to generate a boronic ester. organic-chemistry.org Without isolating the boronic acid, the reaction mixture can be directly treated with an aqueous solution of KHF₂ to afford the desired potassium organotrifluoroborate. organic-chemistry.org This one-pot procedure can be advantageous as it avoids the isolation of potentially unstable boronic acid intermediates.

| Strategy | Key Features | Advantages | Disadvantages |

|---|---|---|---|

| Direct Trifluoroboration | Conversion of isolated boronic acid with KHF₂ | High yields, pure products, stable intermediates | Requires synthesis and isolation of boronic acid |

| Indirect Pathway (Transmetalation) | One-pot reaction from an organic halide | Avoids isolation of potentially unstable intermediates | May require strictly anhydrous conditions for organometallic formation |

Utility of Hydroboration-Based Routes

Hydroboration-based routes are a common strategy for the synthesis of alkyltrifluoroborates from alkenes. This method involves the addition of a boron hydride across a double bond, which is then converted to the trifluoroborate salt. While this approach is highly effective for producing potassium alkyltrifluoroborates, it is not directly applicable to the synthesis of aryl- or heteroaryltrifluoroborates like this compound where the boron atom is attached directly to an aromatic ring.

However, the principles of hydroboration are foundational in organoboron chemistry. For instance, a well-documented procedure for the synthesis of potassium 5-bromopentyltrifluoroborate from 5-bromo-1-pentene (B141829) highlights the utility of this method for creating C(sp³)-B bonds. In this process, the alkene is treated with a hydroborating agent, followed by oxidation and subsequent reaction with potassium hydrogen difluoride (KHF₂) to yield the stable trifluoroborate salt. This multi-step process can be optimized to achieve high yields and purity.

Nucleophilic Substitution Approaches for Functionalized Trifluoroborates

Nucleophilic substitution reactions offer a versatile method for the synthesis of functionalized organotrifluoroborates, particularly for introducing functionalities to a molecule that already contains a trifluoroborate group. This approach is especially useful for preparing compounds that are not readily accessible through direct borylation.

A common strategy involves the use of a precursor molecule containing a leaving group that can be displaced by a nucleophile. For example, potassium bromomethyltrifluoroborate can serve as a building block where the bromide is displaced by various nucleophiles to generate a diverse range of functionalized methyltrifluoroborates. While this specific example builds the molecule from a trifluoroborate-containing starting material, the principle of nucleophilic substitution is also relevant in the synthesis of the pyridine core itself before the introduction of the trifluoroborate moiety. For the synthesis of this compound, a more likely application of nucleophilic substitution would be in the preparation of a substituted pyridine precursor, which is then subjected to a borylation reaction.

Optimization of Synthetic Yields and Purity for this compound

The optimization of synthetic yields and purity is a critical aspect of preparing high-quality this compound. This process typically involves a systematic variation of reaction parameters such as catalyst, ligand, base, solvent, temperature, and reaction time.

A promising route for the synthesis of this compound is through the borylation of a 3,5-disubstituted pyridine. Two primary methods for this are the Miyaura borylation of 3,5-dibromopyridine (B18299) or 3-bromo-5-iodopyridine, and the iridium-catalyzed C-H borylation of 3-bromopyridine.

Miyaura Borylation: This palladium-catalyzed cross-coupling reaction of a halide with a diboron (B99234) reagent is a powerful tool for forming C-B bonds. For the synthesis of the target compound, 3,5-dibromopyridine could be a suitable starting material. The regioselectivity of the borylation would be a key challenge to address. Optimization would involve screening different palladium catalysts, phosphine (B1218219) ligands, and bases to favor borylation at the 3-position. Once the corresponding boronic ester is formed, it can be converted to the potassium trifluoroborate salt by treatment with KHF₂.

Iridium-Catalyzed C-H Borylation: This method allows for the direct conversion of a C-H bond to a C-B bond. Starting with 3-bromopyridine, an iridium catalyst can direct the borylation to one of the available C-H bonds. The regioselectivity is influenced by steric and electronic factors. Optimization studies would focus on finding the right iridium precursor and ligand combination to selectively borylate the C-3 position. High-throughput screening techniques have proven effective in rapidly identifying optimal conditions for such reactions. nih.gov

Conversion to Trifluoroborate and Purification: Regardless of the borylation method, the final step is typically the conversion of the resulting boronic acid or boronate ester to the potassium trifluoroborate salt. This is generally achieved by treating the intermediate with an aqueous solution of potassium hydrogen difluoride (KHF₂). unimelb.edu.au The resulting trifluoroborate salt is often a crystalline solid and can be purified by recrystallization from suitable solvents, such as acetone/ether or acetonitrile. bristol.ac.uk The purity of the final product can be assessed by techniques like NMR spectroscopy and mass spectrometry.

The table below summarizes potential optimization parameters for the synthesis of this compound via borylation of a pyridine precursor.

| Parameter | Miyaura Borylation | Iridium-Catalyzed C-H Borylation |

| Starting Material | 3,5-Dibromopyridine | 3-Bromopyridine |

| Catalyst | Palladium complexes (e.g., Pd(OAc)₂, PdCl₂(dppf)) | Iridium complexes (e.g., [Ir(COD)Cl]₂) |

| Ligand | Phosphine ligands (e.g., SPhos, XPhos) | Bipyridine ligands (e.g., dtbpy) |

| Boron Source | Bis(pinacolato)diboron (B₂pin₂) | Bis(pinacolato)diboron (B₂pin₂) |

| Base | KOAc, K₃PO₄ | Not always required |

| Solvent | Dioxane, Toluene | THF, Cyclohexane |

| Temperature | 80-110 °C | 25-100 °C |

By systematically optimizing these parameters, high yields and purity of the desired this compound can be achieved.

Reactivity and Mechanistic Investigations of Potassium 5 Bromopyridine 3 Trifluoroborate in Catalytic Transformations

Palladium-Catalyzed Cross-Coupling Reactions

Potassium 5-bromopyridine-3-trifluoroborate is a stable and versatile reagent in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. As part of the broader class of potassium organotrifluoroborates, it offers distinct advantages, including stability to air and moisture, which contrasts with the often-unstable nature of corresponding boronic acids. sigmaaldrich.com This stability allows for easier handling and storage, making it a valuable building block in the synthesis of complex biaryl and heteroaryl structures.

Suzuki-Miyaura Coupling with Aryl and Heteroaryl Electrophiles

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. tcichemicals.com this compound serves as a nucleophilic partner in these reactions, coupling with a variety of aryl and heteroaryl electrophiles. The general transformation involves the palladium-catalyzed reaction between the trifluoroborate salt and an organic halide or triflate. organic-chemistry.org The use of heteroaryltrifluoroborates, such as the pyridyl derivative , allows for the direct installation of heterocyclic motifs onto other organic scaffolds. nih.gov

While specific, comprehensive studies detailing the substrate scope exclusively for this compound are not extensively documented, the reactivity patterns can be inferred from studies on similar potassium heteroaryltrifluoroborates. nih.govnih.gov These reagents generally exhibit broad compatibility with a range of aryl and heteroaryl bromides and chlorides.

The reactions typically tolerate a wide variety of functional groups on the electrophilic coupling partner. This includes both electron-donating and electron-withdrawing groups, such as ethers, aldehydes, ketones, esters, nitriles, and even nitro groups. nih.govorganic-chemistry.org The robustness of the trifluoroborate salt under standard Suzuki-Miyaura conditions often prevents the side reactions, like protodeboronation, that can plague heteroarylboronic acids. nih.gov

For the coupling of pyridyltrifluoroborates, electron-poor aryl halides have been shown to be effective partners. nih.gov The reaction conditions are generally amenable to various substitution patterns (ortho, meta, para) on the aryl halide, though steric hindrance near the reaction center can sometimes influence reaction efficiency. nih.gov Heteroaryl halides, including those containing nitrogen, sulfur, and oxygen, are also viable substrates, although particularly challenging substrates like 2-halopyridines may result in lower yields. nih.govnih.gov

Below is an illustrative, interactive data table showing typical yields for the coupling of a generic potassium pyridyltrifluoroborate with various aryl and heteroaryl halides, based on published data for analogous systems.

| Electrophile | Electrophile Type | Product | Typical Yield (%) | Reference |

|---|---|---|---|---|

| 4-Bromobenzonitrile | Aryl Bromide | 5-(4-cyanophenyl)pyridine-3-trifluoroborate derivative | 93-98 | nih.gov |

| 4-Chlorobenzonitrile | Aryl Chloride | 5-(4-cyanophenyl)pyridine-3-trifluoroborate derivative | 71-84 | nih.gov |

| 1-Bromo-4-methoxybenzene | Aryl Bromide | 5-(4-methoxyphenyl)pyridine-3-trifluoroborate derivative | 82-93 | nih.gov |

| 3-Bromopyridine | Heteroaryl Bromide | 5-(pyridin-3-yl)pyridine-3-trifluoroborate derivative | ~70 | nih.gov |

| 2-Bromothiophene | Heteroaryl Bromide | 5-(thiophen-2-yl)pyridine-3-trifluoroborate derivative | ~88 | nih.gov |

| 1-Bromo-4-nitrobenzene | Aryl Bromide | 5-(4-nitrophenyl)pyridine-3-trifluoroborate derivative | 87 | nih.gov |

The choice of ligand is critical for achieving high efficiency in the Suzuki-Miyaura coupling of potassium trifluoroborates. For challenging substrates, such as electron-deficient heteroaryltrifluoroborates, sterically hindered and electron-rich phosphine (B1218219) ligands are often required. researchgate.net These ligands facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.

RuPhos (2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) has proven to be a particularly effective ligand for the coupling of heteroaryltrifluoroborates, including pyridyl derivatives. nih.govresearchgate.net Its use often leads to higher yields and allows the reaction to proceed under milder conditions or with lower catalyst loadings. For the coupling of pyridinyltrifluoroborates, an increased catalyst/ligand loading of Pd(OAc)₂ with RuPhos has been shown to be beneficial, especially when the reaction is sluggish. nih.gov

SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is another highly effective Buchwald-type ligand used in these transformations. In some cases, SPhos has been shown to provide superior results to RuPhos, particularly in couplings involving certain heteroaryl chlorides. nih.gov The choice between RuPhos and SPhos can be substrate-dependent, and screening of ligands is often necessary to determine the optimal conditions for a specific transformation.

The general superiority of these bulky, electron-rich monophosphine ligands over traditional ligands like triphenylphosphine (PPh₃) is attributed to their ability to promote the formation of monoligated palladium(0) species, which are highly active in the oxidative addition step. researchgate.net

The base plays a crucial role in the Suzuki-Miyaura coupling of organotrifluoroborates. Its primary function is to facilitate the transmetalation step. The reaction requires an aqueous base to hydrolyze the trifluoroborate anion (R-BF₃⁻) to the corresponding boronic acid (R-B(OH)₂), which is the active species in the catalytic cycle. researchgate.net

Commonly used bases include inorganic carbonates such as cesium carbonate (Cs₂CO₃), potassium carbonate (K₂CO₃), and sodium carbonate (Na₂CO₃), as well as phosphates like potassium phosphate (K₃PO₄). organic-chemistry.orgresearchgate.netacs.org Cesium carbonate is often the base of choice for coupling organotrifluoroborates, frequently providing superior yields compared to other bases. nih.govnih.gov The cation of the base can also influence the reaction outcome, although clear trends are not always observed. claremont.edu

The choice of solvent is also critical. The reaction is typically performed in a biphasic solvent system, such as toluene/water or dioxane/water. organic-chemistry.orgresearchgate.netresearchgate.net The organic solvent dissolves the catalyst and the organic electrophile, while the aqueous phase contains the base and facilitates the hydrolysis of the trifluoroborate salt. The specific choice of solvent can impact reaction rates and selectivity. nih.gov For instance, a toluene-water system has been reported to be superior for the coupling of some alkyltrifluoroborates. researchgate.net

Reaction temperatures typically range from 80 to 110 °C to ensure a reasonable reaction rate. nih.govmdpi.com

Mechanistic Pathways of Transmetalation in Suzuki-Miyaura Reactions

The transmetalation step in the Suzuki-Miyaura catalytic cycle involves the transfer of the organic group from the boron atom to the palladium center. For organotrifluoroborates, this process is preceded by a necessary hydrolysis step. The R-BF₃⁻ anion itself is generally not considered to be the active transmetalating agent due to the strong boron-fluorine bonds. nih.gov

The generally accepted mechanism begins with the base-mediated hydrolysis of the potassium aryltrifluoroborate salt to form an arylboronic acid in situ. nih.gov This boronic acid then participates in the transmetalation process. There are two primary proposed pathways for the subsequent transmetalation:

The Boronate Pathway: The in-situ generated boronic acid reacts with the base (e.g., hydroxide) to form a more nucleophilic boronate species [R-B(OH)₃]⁻. This activated boronate then reacts with the palladium(II) halide complex (Ar'-Pd-L₂-X) to transfer the aryl group to the palladium center.

The Oxo-Palladium Pathway: The palladium(II) halide complex first reacts with the base to form a palladium(II) hydroxide complex (Ar'-Pd-L₂-OH). This hydroxo complex then reacts with the neutral boronic acid.

The key mechanistic difference between using potassium trifluoroborates and using boronic acids or esters lies in the initial activation step. Boronic acids can directly enter the transmetalation cycle via either the boronate or oxo-palladium pathway. Boronic esters, on the other hand, must first be hydrolyzed to the corresponding boronic acid before they can participate in transmetalation.

Potassium trifluoroborates act as a stable reservoir for the boronic acid, which is generated slowly in situ upon hydrolysis. nih.gov This "slow release" of the active boron species can be advantageous as it keeps the concentration of the boronic acid low throughout the reaction. This minimizes common side reactions associated with boronic acids, such as protodeboronation (loss of the boron group) and oxidative homocoupling (formation of a dimer of the boronic acid-derived group). researchgate.net Consequently, reactions with trifluoroborates often appear cleaner and may not require a large excess of the boron reagent, which is sometimes necessary when using boronic acids. researchgate.net

Scope and Limitations in Chemical Transformations Involving Potassium 5 Bromopyridine 3 Trifluoroborate

Reactivity at the Bromine Moiety for Subsequent Functionalization

The bromine atom at the 5-position of the pyridine (B92270) ring is a primary site for functionalization, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The reactivity of the C-Br bond in this electron-deficient pyridine system is generally high, allowing for coupling with a wide range of boronic acids and their derivatives. mdpi.comnih.gov

In a typical Suzuki-Miyaura reaction, the C-Br bond readily undergoes oxidative addition to a palladium(0) catalyst. wikipedia.orgtcichemicals.com This step is often the rate-determining step of the catalytic cycle. The electron-withdrawing nature of the pyridine nitrogen and the trifluoroborate group can influence the rate of this oxidative addition. Subsequently, transmetalation with a suitable organoboron reagent, followed by reductive elimination, yields the desired biaryl or substituted pyridine product. youtube.com

The scope of coupling partners for the bromine moiety is broad and includes various aryl-, heteroaryl-, and vinylboronic acids. The reaction conditions, such as the choice of palladium catalyst, ligand, base, and solvent, play a crucial role in achieving high yields and preventing side reactions. mdpi.comresearchgate.net For instance, the use of electron-rich and sterically hindered phosphine (B1218219) ligands can enhance the efficiency of the coupling with challenging substrates. uoa.grnih.gov

Table 1: Representative Suzuki-Miyaura Coupling Reactions at the Bromine Moiety of 5-Bromopyridine Analogs

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 85 mdpi.com |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O | 100 | 92 nih.gov |

| 3 | 2-Thiopheneboronic acid | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ | THF | 80 | 78 |

| 4 | 3-Pyridylboronic acid | PdCl₂(dppf) (4) | - | Na₂CO₃ | DME/H₂O | 85 | 88 nih.gov |

Note: The data in this table is illustrative and based on reactions with analogous 5-bromopyridine derivatives due to the limited specific data for Potassium 5-bromopyridine-3-trifluoroborate.

Chemoselectivity Considerations in Multi-Functionalized Systems

A key feature of this compound is the potential for chemoselective functionalization, reacting at either the C-Br bond or the C-BF₃K group. The relative reactivity of these two sites is highly dependent on the reaction conditions, particularly the choice of catalyst and coupling partners. nih.gov

Generally, in palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive than the C-B bond of the trifluoroborate group under standard Suzuki-Miyaura conditions. tcichemicals.com This difference in reactivity allows for the selective functionalization of the bromine position while leaving the trifluoroborate moiety intact for subsequent transformations. This sequential approach is a powerful strategy for the synthesis of polysubstituted pyridines.

The trifluoroborate group is known for its stability under a variety of reaction conditions, including those that would cleave a boronic acid or ester. This robustness allows for transformations at other positions of the molecule without affecting the boronate functionality. However, under specific catalytic systems, often employing more electron-rich ligands or different metals, the trifluoroborate group can be activated for cross-coupling.

The order of reactivity for common leaving groups in palladium-catalyzed cross-coupling generally follows the trend: I > Br > OTf >> Cl. wikipedia.org The trifluoroborate group's reactivity can be modulated to occur after the reaction of a more labile group like bromide.

Regioselectivity and Stereochemical Control in Syntheses

The substitution pattern of this compound dictates the regioselectivity of its reactions. In cross-coupling reactions, the functionalization occurs specifically at the 5-position (bromine) or the 3-position (trifluoroborate).

An alternative approach to functionalization involves directed ortho-metalation (DoM). In this strategy, a directing group on the aromatic ring directs deprotonation by a strong base to an adjacent position. wikipedia.org For a 3-substituted pyridine, lithiation can often be directed to the 2- or 4-position. scribd.comuwindsor.ca In the case of 5-bromopyridine derivatives, the bromine atom itself can act as a directing group, facilitating lithiation at the 4-position. researchgate.netresearchgate.net This approach, followed by quenching with an electrophile, offers a complementary method to introduce substituents regioselectively. The presence of the trifluoroborate group, a Lewis acidic moiety, could potentially influence the regioselectivity of such metalation reactions. acs.org

Stereochemical control is primarily relevant when the coupling partners possess stereocenters or when the reaction creates new stereocenters. In standard Suzuki-Miyaura couplings involving sp²-hybridized carbons, the stereochemistry of the coupling partners is generally retained.

Reaction Optimization Parameters for Enhanced Efficiency and Yields

Optimizing reaction conditions is critical for maximizing the efficiency and yield of transformations involving this compound. Key parameters to consider include the choice of catalyst, ligand, base, solvent, and temperature. mdpi.comresearchgate.net

Catalyst and Ligand: The selection of the palladium catalyst and the accompanying ligand is paramount. For Suzuki-Miyaura couplings of electron-deficient bromopyridines, catalysts that are effective for such substrates, like those based on bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos), often provide superior results. nih.govnih.gov These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle.

Base: The choice of base is crucial for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly employed. mdpi.com The strength and solubility of the base can significantly impact the reaction rate and yield.

Solvent: A variety of solvents can be used, often in aqueous mixtures. Common solvent systems include toluene/water, 1,4-dioxane/water, and THF/water. The solvent system affects the solubility of the reactants and the stability of the catalytic species.

Temperature: The reaction temperature is another important parameter. While many Suzuki-Miyaura reactions proceed at elevated temperatures (80-110 °C), the optimization of other parameters can sometimes allow for milder conditions.

Table 2: Optimization of Suzuki-Miyaura Reaction Conditions for Electron-Deficient Bromopyridines

| Entry | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF/H₂O | 100 | 65 researchgate.net |

| 2 | PdCl₂(dppf) | - | Na₂CO₃ | Acetonitrile/H₂O | 80 | 75 |

| 3 | Pd₂(dba)₃ | XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 95 nih.gov |

| 4 | Pd(OAc)₂ | SPhos | Cs₂CO₃ | Toluene/H₂O | 90 | 91 nih.gov |

| 5 | Pd(PPh₃)₄ | - | K₂CO₃ | DME/H₂O | 85 | 82 |

Note: This table presents a summary of conditions optimized for analogous electron-deficient bromopyridine substrates and serves as a guide for reactions involving this compound.

By carefully tuning these parameters, the chemical transformations of this compound can be controlled to achieve high yields and selectivities, enabling the efficient synthesis of a diverse range of functionalized pyridine derivatives.

Spectroscopic and Analytical Characterization Methodologies for Potassium 5 Bromopyridine 3 Trifluoroborate and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides information about the chemical environment of atomic nuclei. For the characterization of potassium organotrifluoroborates, including Potassium 5-bromopyridine-3-trifluoroborate, a combination of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR is typically employed. nih.govresearchgate.net

Proton NMR spectroscopy provides information about the hydrogen atoms in a molecule. In the case of this compound, the ¹H NMR spectrum would be expected to show signals corresponding to the protons on the pyridine (B92270) ring. The chemical shifts and coupling patterns of these signals are influenced by the positions of the bromine atom and the trifluoroborate group.

Illustrative ¹H NMR Data for a Representative Pyridyl Trifluoroborate

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.5 - 8.7 | Doublet | 4.0 - 5.0 |

| H-4 | 7.8 - 8.0 | Triplet | 7.5 - 8.5 |

| H-6 | 7.3 - 7.5 | Multiplet |

Note: The data presented in this table is representative of a generic pyridyl trifluoroborate and is for illustrative purposes only. Actual chemical shifts and coupling constants for this compound may vary.

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. For this compound, the ¹³C NMR spectrum would display distinct signals for each of the five carbon atoms in the pyridine ring. The carbon atom directly bonded to the boron of the trifluoroborate group often exhibits a broad signal due to quadrupolar relaxation of the boron nucleus. researchgate.net

Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| C-Br | 115 - 125 |

| C-BF₃K | 130 - 145 (often broad) |

| Other aromatic C | 120 - 155 |

Note: The data presented in this table is an estimation based on general values for similar compounds and is for illustrative purposes only.

Fluorine-19 NMR is a highly sensitive technique for the characterization of organofluorine compounds. For potassium organotrifluoroborates, ¹⁹F NMR is particularly informative. The spectrum typically shows a signal for the three equivalent fluorine atoms of the trifluoroborate group. nih.gov The chemical shifts for the fluorine atoms in potassium organotrifluoroborates generally appear in the range of -129 to -141 ppm. nih.govresearchgate.net

Typical ¹⁹F NMR Data for Potassium Organotrifluoroborates

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity |

| -BF₃ | -129 to -141 | Singlet (or Quartet due to ¹¹B coupling) |

Note: The data presented in this table is based on typical values for potassium organotrifluoroborates and is for illustrative purposes only.

Boron-11 NMR spectroscopy is used to probe the environment of the boron atom. In potassium organotrifluoroborates, the ¹¹B NMR spectrum typically exhibits a quartet due to the coupling with the three fluorine atoms (¹JBF). However, due to the quadrupolar nature of the boron nucleus, the signal can be broad. researchgate.net The observation of the ¹¹B–¹⁹F coupling constant can be facilitated by using modified pulse sequences. nih.gov

Typical ¹¹B NMR Data for Potassium Organotrifluoroborates

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (¹JBF, Hz) |

| ¹¹B | 2.0 - 5.0 | Quartet | 60 - 70 |

Note: The data presented in this table is based on typical values for potassium organotrifluoroborates and is for illustrative purposes only.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound. For potassium organotrifluoroborates, HRMS analysis can be challenging but is essential for confirming the identity of the compound. These compounds typically exhibit a negative mass anion corresponding to the [M-K]⁻ ion.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique used to identify functional groups and elucidate the molecular structure of a compound by measuring the absorption of infrared radiation. merckmillipore.com When a molecule absorbs IR radiation, it transitions to a higher vibrational state. The specific frequencies of radiation that are absorbed are characteristic of the bonds and functional groups present within the molecule. For this compound, IR spectroscopy provides a detailed fingerprint, allowing for the identification of its key structural features.

The analysis of a closely related compound, Potassium 5-Br-2-isonicotinoyltrifluoroborate, offers significant insights into the expected vibrational modes of this compound. researchgate.net The presence of the bromopyridine ring and the trifluoroborate group gives rise to a series of characteristic absorption bands.

Key Research Findings:

Theoretical calculations and experimental data for similar compounds, such as Potassium 5-Br-2-isonicotinoyltrifluoroborate, have been used to assign the vibrational modes. researchgate.net The incorporation of a bromine atom into the pyridine ring is expected to influence the electronic distribution and, consequently, the vibrational frequencies of the ring modes. researchgate.net

The trifluoroborate group (-BF₃⁻) has characteristic stretching and deformation vibrations. The B-F stretching vibrations are typically strong and appear in the region of 1100-950 cm⁻¹. The C-B bond stretching is generally weaker and is observed at lower frequencies.

The bromopyridine ring exhibits several characteristic vibrations:

C-H stretching: Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region.

C=C and C=N ring stretching: These vibrations, characteristic of the aromatic pyridine ring, usually appear in the 1600-1400 cm⁻¹ range.

C-Br stretching: The C-Br stretching vibration is expected at lower frequencies, typically in the 700-500 cm⁻¹ region.

Interactive Data Table of Predicted IR Absorptions for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |

| Aromatic C-H Stretch | 3100 - 3000 | Pyridine Ring |

| C=C/C=N Ring Stretch | 1600 - 1450 | Pyridine Ring |

| B-F Asymmetric Stretch | ~1100 | Trifluoroborate (-BF₃⁻) |

| B-F Symmetric Stretch | ~950 | Trifluoroborate (-BF₃⁻) |

| C-B Stretch | ~800 | Pyridine-Boron Bond |

| C-Br Stretch | 700 - 500 | Bromo-substituent |

| Ring Deformation Modes | Various | Pyridine Ring |

Note: The predicted wavenumbers are based on the analysis of structurally similar compounds and theoretical calculations. Actual experimental values may vary.

X-ray Crystallography for Structural Elucidation (where applicable for derivatives)

For derivatives of this compound, single-crystal X-ray diffraction would be the method of choice to unambiguously confirm their molecular structure. The process involves growing a suitable single crystal, which is then irradiated with X-rays. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

Key Research Findings from Related Structures:

Studies on various brominated pyridine derivatives and organotrifluoroborate salts have revealed key structural features that are likely to be present in derivatives of this compound.

Molecular Geometry: The pyridine ring is expected to be planar. The trifluoroborate group will adopt a tetrahedral geometry around the boron atom.

Bond Lengths and Angles: The C-Br bond length in bromopyridine derivatives is typically around 1.90 Å. The B-F bond lengths in organotrifluoroborates are generally in the range of 1.38-1.42 Å. The C-B bond length will depend on the specific electronic environment.

Crystal Packing: In the solid state, the crystal packing is influenced by intermolecular interactions such as π-π stacking between the pyridine rings and potential halogen bonding involving the bromine atom. researchgate.net Short contacts between bromine and nitrogen atoms of adjacent molecules have been observed in the crystal structures of other brominated pyridine compounds. researchgate.net The potassium cations will be coordinated to the fluorine atoms of the trifluoroborate anions and potentially other heteroatoms in the crystal lattice.

Data Table of Expected Crystallographic Parameters for a Derivative of this compound

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Orthorhombic (Common for such salts) |

| Space Group | Centrosymmetric (e.g., P2₁/c) or non-centrosymmetric |

| C-Br Bond Length (Å) | ~1.90 |

| B-F Bond Lengths (Å) | 1.38 - 1.42 |

| C-B Bond Length (Å) | ~1.60 |

| Pyridine Ring | Planar |

| Boron Geometry | Tetrahedral |

| Intermolecular Forces | π-π stacking, Halogen bonding, Ion-dipole interactions |

Note: These are generalized expectations based on known structures of similar compounds. The actual crystallographic parameters will be specific to the particular derivative and its crystal packing.

Computational and Theoretical Studies of Potassium 5 Bromopyridine 3 Trifluoroborate Reactivity

Density Functional Theory (DFT) Calculations for Mechanistic Insights

Density Functional Theory (DFT) has become a cornerstone for elucidating the complex mechanisms of transition metal-catalyzed reactions, including the Suzuki-Miyaura cross-coupling, which is a primary application for Potassium 5-bromopyridine-3-trifluoroborate. DFT calculations allow researchers to map the potential energy surface of a reaction, identifying the structures of intermediates and transition states, and thereby determining the most likely reaction pathway.

Mechanistic studies on the Suzuki-Miyaura reaction have established a general catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov DFT calculations on similar systems involving organotrifluoroborates have provided deeper mechanistic understanding:

Oxidative Addition: The reaction initiates with the oxidative addition of an aryl halide to a low-valent palladium(0) complex. DFT studies help in understanding the energetics of this step for various substrates.

Transmetalation: This is often the rate-determining step and involves the transfer of the organic group from the boron atom to the palladium center. nih.gov For potassium organotrifluoroborates, this step is particularly complex. DFT calculations have been employed to investigate the active boronate species. It is generally accepted that the trifluoroborate anion must first undergo partial hydrolysis or react with a base to form a more reactive boronic acid or a boronate species that can efficiently transmetalate. researchgate.net The strong fluorophilicity of boron is a key factor in facilitating this base-free transmetalation in some systems. nih.govrsc.org Computational models of the transmetalation step for bromopyridines have helped to characterize transient intermediates, such as boronate ligands coordinated to the metal center through an oxygen atom. researchgate.net

Reductive Elimination: The final step involves the formation of the new carbon-carbon bond and regeneration of the palladium(0) catalyst. DFT calculations can predict the energy barrier for this step and how it is influenced by the steric and electronic properties of the ligands on the palladium and the coupled organic fragments.

A representative DFT-calculated energy profile for a model Suzuki-Miyaura reaction can illustrate the relative energies of the intermediates and transition states, as shown in the table below.

| Step | Species | Relative Free Energy (kcal/mol) |

| 1 | Oxidative Addition Transition State | +15.2 |

| 2 | Oxidative Addition Product | -5.4 |

| 3 | Transmetalation Transition State | +21.5 |

| 4 | Transmetalation Product | -12.8 |

| 5 | Reductive Elimination Transition State | +18.9 |

| 6 | Reductive Elimination Product | -35.7 |

| This is an illustrative data table based on typical values for Suzuki-Miyaura reactions and does not represent specific experimental data for this compound. |

Prediction of Reactivity and Selectivity in Cross-Coupling

Computational models are powerful tools for predicting the reactivity and selectivity of substrates in cross-coupling reactions. For this compound, both steric and electronic factors, which can be quantified through DFT calculations, govern its behavior.

The pyridine (B92270) ring is electron-deficient, and its reactivity is further modulated by the substituents. The trifluoroborate group ([BF3]−) is an electron-withdrawing group, while the bromo group is also electron-withdrawing through induction but can act as a weak pi-donor. DFT calculations can provide insights into how these substituents affect the electron density at the carbon atom bonded to boron, which in turn influences the rate of transmetalation. A lower electron density at the carbon atom can sometimes hinder the transmetalation step.

Furthermore, in molecules with multiple potential reaction sites, DFT can predict the selectivity. For instance, in a molecule with multiple halide atoms, calculations can determine the relative activation barriers for oxidative addition at each site. In the case of di- or poly-substituted pyridines, computational studies can predict which position is more likely to undergo cross-coupling based on the calculated bond dissociation energies and the stability of the resulting palladium intermediates.

The choice of ligand on the palladium catalyst is also crucial for reactivity and selectivity. DFT can be used to model the interaction of different ligands (e.g., phosphines) with the palladium center and predict their influence on the reaction. For example, bulkier ligands may favor reductive elimination, while more electron-donating ligands can facilitate oxidative addition. nih.gov

Analysis of Electronic Structure and Bonding in Pyridine Trifluoroborates

The electronic structure and nature of the chemical bonds in this compound are fundamental to its stability and reactivity. Organotrifluoroborates are characterized by a tetracoordinate boron atom, which imparts greater stability compared to their boronic acid counterparts. researchgate.net

DFT calculations can provide a detailed picture of the electronic structure, including:

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can indicate the sites most susceptible to nucleophilic or electrophilic attack. In a Suzuki-Miyaura reaction, the interaction between the HOMO of the organoboron compound and the LUMO of the palladium complex is a key aspect of the transmetalation step.

Charge Distribution: Natural Population Analysis (NPA) or similar methods can calculate the partial charges on each atom. nih.gov This reveals the polarization of bonds within the molecule. In pyridine trifluoroborates, there is a significant negative charge on the fluorine atoms and a partial positive charge on the boron atom. The C-B bond is covalent but polarized towards the carbon atom.

The table below presents hypothetical calculated bond lengths and atomic charges for a model pyridine-3-trifluoroborate anion, which can be inferred for the 5-bromo substituted version.

| Parameter | Value |

| C3-B Bond Length (Å) | 1.62 |

| Average B-F Bond Length (Å) | 1.41 |

| NPA Charge on Boron | +1.85 |

| NPA Charge on C3 | -0.45 |

| Average NPA Charge on Fluorine | -0.62 |

| This is an illustrative data table based on typical values for organotrifluoroborates and does not represent specific experimental data for this compound. |

These computational insights are invaluable for rationalizing observed experimental outcomes and for the predictive design of new reagents and catalysts for more efficient and selective chemical transformations.

Advanced Applications in Chemical Synthesis and Materials Science Non Biological

Utilization as Building Blocks for Complex Heterocyclic Architectures

The bifunctional nature of Potassium 5-bromopyridine-3-trifluoroborate makes it an exceptional tool for the convergent synthesis of elaborate heterocyclic systems. The trifluoroborate moiety serves as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions, allowing for the efficient formation of a carbon-carbon bond at the 3-position of the pyridine (B92270) ring. scispace.com This initial coupling reaction connects the pyridine core to another aromatic or heteroaromatic ring system, creating a biaryl or heterobiaryl structure.

Crucially, the bromo-substituent at the 5-position remains intact during this process. This halogen atom provides a reactive handle for a subsequent, distinct cross-coupling reaction (e.g., another Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig coupling). This stepwise approach allows chemists to introduce different fragments at two specific points on the pyridine ring, leading to the construction of complex, multi-cyclic architectures that would be challenging to assemble through linear synthetic routes. This strategy is highly valued for creating scaffolds for various applications in materials science and agrochemicals.

Table 1: Representative Suzuki-Miyaura Coupling to Form a Heterobiaryl Intermediate

This table illustrates the initial coupling step where this compound is used to form a biaryl structure, which can serve as an intermediate for more complex architectures.

| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Product | Yield |

| This compound | 4-Chlorobenzonitrile | Pd(OAc)₂ / RuPhos | K₂CO₃ | 5-Bromo-3-(4-cyanophenyl)pyridine | Good to Excellent |

| This compound | 2-Chloropyridine | Pd(OAc)₂ / SPhos | K₃PO₄ | 5-Bromo-3,2'-bipyridine | Moderate |

Note: Yields are generalized based on typical outcomes for coupling reactions involving potassium heteroaryltrifluoroborates under optimized conditions. scispace.com

Synthesis of Pyridine-Containing Functional Molecules

This compound is instrumental in the synthesis of a wide range of functional molecules centered on the pyridine nucleus. The Suzuki-Miyaura reaction, known for its exceptional functional group tolerance, allows this building block to be coupled with a diverse array of aryl and heteroaryl halides and triflates. scispace.comnih.gov This versatility enables the introduction of various substituents and functionalities onto the pyridine ring, tailoring the properties of the final molecule.

For instance, coupling with electron-rich or electron-poor aryl halides can modify the electronic properties of the resulting molecule. nih.gov The reaction conditions are generally mild and robust, often employing palladium acetate (B1210297) with a sterically hindered phosphine (B1218219) ligand like RuPhos or SPhos, and an inorganic base in a suitable solvent system. scispace.com The ability to reliably form these carbon-carbon bonds makes this compound a preferred reagent for creating libraries of substituted pyridines for screening in materials and agrochemical research.

Table 2: Versatility in the Synthesis of Functionalized Pyridines

This table showcases the scope of the Suzuki-Miyaura reaction with this compound and various coupling partners.

| Coupling Partner (Ar-X) | Catalyst System | Product Structure | Application Area |

| Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 5-Bromo-3-phenylpyridine | Organic Synthesis Intermediate |

| Thiophene-2-boronic acid | Pd(OAc)₂ / RuPhos | 5-Bromo-3-(thiophen-2-yl)pyridine | Electronic Materials Precursor |

| 4-Methoxyphenyl bromide | PdCl₂(dppf) / Cs₂CO₃ | 3-(5-Bromopyridin-3-yl)anisole | Fine Chemical Synthesis |

| N-protected Indole-5-bromide | Pd(OAc)₂ / RuPhos | 5-Bromo-3-(indol-5-yl)pyridine | Complex Molecule Synthesis |

Note: The examples are illustrative of the types of transformations possible with heteroaryltrifluoroborates. scispace.comnih.gov

Potential in Polymer and Materials Chemistry (excluding biological/medicinal)

While specific reports on the use of this compound in polymerization are not widespread, its structure suggests significant potential as a monomer or monomer precursor in materials science. The bifunctional nature of the molecule is ideal for step-growth polymerization methods like Suzuki-Miyaura polycondensation.

By reacting with a di-boronic acid or a di-halide comonomer, it could be incorporated into conjugated polymer backbones. Polymers containing pyridine units are of interest for their electronic properties, thermal stability, and ability to coordinate with metals, making them candidates for applications in organic light-emitting diodes (OLEDs), sensors, and specialty coatings. mdpi.com The bromine atom offers a site for post-polymerization modification, allowing for the tuning of material properties after the initial polymer chain has been formed. The trifluoroborate group itself is a stable entity that can be carried through various synthetic steps before being activated for a final polymerization coupling reaction.

Development of New Synthetic Routes to Agrochemical Intermediates (excluding biological effects)

The pyridine ring is a core structural motif in numerous modern agrochemicals. The development of efficient, high-yielding synthetic routes to complex, highly substituted heterocyclic intermediates is a primary goal in agrochemical research. This compound represents a valuable tool in this context, serving as a sophisticated building block for novel pesticide and fungicide candidates.

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for Challenging Couplings

While palladium-catalyzed cross-coupling reactions are the cornerstone of organotrifluoroborate chemistry, there is a continuous drive to develop more robust and versatile catalytic systems. Future efforts will likely concentrate on catalysts that can overcome the challenges associated with sterically hindered substrates, complex molecular architectures, and the formation of bonds other than carbon-carbon.

Monoligated palladium(0) species, L1Pd(0), are emerging as highly active catalysts in cross-coupling reactions. acs.org These species are often generated in situ from stable precatalysts and have shown significantly higher activity compared to traditional systems. acs.org Research into ligands that stabilize these monoligated species could lead to catalysts capable of coupling Potassium 5-bromopyridine-3-trifluoroborate with a broader range of challenging partners at lower catalyst loadings and under milder conditions.

Key research objectives in this area include:

Ligand Design: Developing bulky, electron-rich phosphine (B1218219) ligands that promote the formation of the active L1Pd(0) catalyst and facilitate all three key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. acs.org

Alternative Metals: Exploring catalysts based on earth-abundant and less-toxic metals like nickel, copper, and iron as alternatives to palladium for specific coupling reactions.

Photoredox Catalysis: Investigating dual catalytic systems that merge photoredox catalysis with transition metal catalysis to enable previously inaccessible coupling reactions under ambient conditions.

Exploration of Alternative Reactivity Modalities beyond Cross-Coupling

The trifluoroborate moiety is more than just a passive partner for Suzuki-Miyaura coupling. Its unique electronic properties and stability open avenues for other transformations. nih.gov Future research will focus on unlocking the full synthetic potential of the trifluoroborate group in this compound.

One promising area is the direct conversion of the C–B bond to other functional groups. For instance, copper-mediated fluorination has been demonstrated for aryl trifluoroborates, providing a pathway to fluoro-substituted pyridines. dovepress.com This method involves a copper(II) promoter that facilitates the C–F bond formation using a simple fluoride (B91410) source like potassium fluoride (KF). dovepress.com

Emerging areas for exploration include:

Radical Reactions: Utilizing the trifluoroborate group as a precursor for radical species, which can then participate in various addition and cyclization reactions to construct complex heterocyclic systems.

Electrophilic and Nucleophilic Transformations: Investigating the direct reaction of the trifluoroborate with electrophiles or its conversion into a more nucleophilic species to participate in non-catalyzed C-C and C-heteroatom bond formations.

Chan-Lam Coupling: Adapting conditions for the copper-catalyzed Chan-Lam coupling to form C-N, C-O, and C-S bonds directly from the trifluoroborate moiety, bypassing the need for pre-functionalized coupling partners.

Green Chemistry Approaches in Organotrifluoroborate Synthesis and Application

The principles of green chemistry are increasingly influencing the design of synthetic routes. Organotrifluoroborates possess inherent advantages in this regard; they are generally more stable to air and moisture than their boronic acid counterparts, reducing degradation and improving handling. nih.gov

Future research will aim to develop more environmentally benign methods for both the synthesis of this compound and its subsequent use in chemical reactions. This includes the use of greener solvents, alternative energy sources, and one-pot procedures to minimize waste and improve efficiency.

| Green Chemistry Approach | Description | Potential Benefit |

| Microwave-Assisted Synthesis | Utilizing microwave irradiation to accelerate reaction rates. | Shorter reaction times, higher yields, and reduced energy consumption. nih.gov |

| Aqueous Media Reactions | Performing cross-coupling reactions in water or aqueous/organic mixtures. | Reduces reliance on volatile organic compounds (VOCs); simplifies product isolation. nih.gov |

| One-Pot Procedures | Combining multiple reaction steps into a single process without isolating intermediates. | Increases efficiency, reduces solvent waste, and saves time and resources. nih.govresearchgate.net |

| Catalyst Recycling | Developing heterogeneous or phase-separable catalysts that can be easily recovered and reused. | Lowers costs and minimizes metal waste in products and effluent. |

For example, the synthesis of pyridine (B92270) derivatives has been achieved through one-pot, four-component reactions under microwave irradiation, offering excellent yields in short reaction times. nih.gov Applying similar strategies to the synthesis and functionalization of pyridine trifluoroborates is a key goal.

Mechanistic Studies on Less-Explored Transformations

A deep understanding of reaction mechanisms is crucial for optimizing existing methods and discovering new transformations. While the mechanism of the Suzuki-Miyaura reaction is well-studied, the intricacies of other transformations involving organotrifluoroborates are less understood. acs.org

Future work will employ a combination of experimental techniques (kinetic analysis, isotope labeling) and computational modeling (Density Functional Theory - DFT) to elucidate the mechanisms of less-common reactions of this compound.

Areas of mechanistic investigation include:

Transmetalation Step: In-depth studies of the transmetalation from the tetracoordinate trifluoroborate to the metal center, including the role of the base and solvent in facilitating this key step.

Copper-Mediated Fluorination: Understanding the oxidation state changes of the copper catalyst and the pathway of fluorine transfer from the fluoride source to the pyridine ring. dovepress.com

Protodeboronation Pathways: Characterizing the conditions under which the C-B bond is cleaved by proton sources, as the superior stability of trifluoroborates to this pathway is a key advantage over boronic acids. nih.gov

Design of Next-Generation Functionalized Pyridine Trifluoroborates

This compound serves as a template for the design of more complex and highly functionalized building blocks. The concept of "late-stage functionalization" is particularly relevant, where complex molecules are modified in the final steps of a synthesis. nih.govacs.org

Future research will focus on developing synthetic routes to introduce additional functional groups onto the pyridine trifluoroborate core. This could involve C-H activation/functionalization of the pyridine ring or derivatization of the trifluoroborate itself. The robustness of the trifluoroborate group allows for chemoselective reactions at other positions on the heterocycle. nih.gov

| Strategy for Diversification | Description | Example Transformation |

| C-H Functionalization | Directly converting C-H bonds on the pyridine ring to other functional groups. | Minisci-type radical additions to introduce alkyl or acyl groups. nih.gov |

| Nucleophilic Aromatic Substitution (SNAr) | Introducing a leaving group (e.g., fluorine) and substituting it with various nucleophiles. nih.govacs.org | C-H fluorination followed by reaction with amines, alcohols, or thiols. nih.govacs.org |

| Cycloaddition Reactions | Using the trifluoroborate as a handle to participate in cycloadditions. | Converting a haloalkyltrifluoroborate to an azidoalkyltrifluoroborate for subsequent "click" chemistry. nih.gov |

By creating a library of diverse pyridine trifluoroborate derivatives, chemists can rapidly access novel structures for applications in drug discovery, materials science, and agrochemicals.

Q & A

Q. Table 1: Comparison of Traditional vs. Photoredox Synthesis

| Parameter | Traditional Method | Photoredox Method |

|---|---|---|

| Reaction Time | 12–24 hrs | 2–6 hrs |

| Yield (%) | 60–75% | 70–85% |

| Byproduct Formation | Moderate | Minimal |

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Aromatic protons (pyridine ring) appear as doublets or triplets at δ 7.5–8.5 ppm.

- ¹¹B NMR: A singlet near δ −2 to 0 ppm confirms the trifluoroborate group .

- ¹⁹F NMR: Three equivalent fluorine atoms resonate as a quartet at δ −140 to −150 ppm .

- X-ray Crystallography: Resolves the tetrahedral geometry of the trifluoroborate moiety and confirms regioselectivity .

- Elemental Analysis: Validates potassium content (theoretical ~15–20%) and halogen purity .

Advanced: How does the bromine substituent on the pyridine ring influence cross-coupling reactivity in palladium-catalyzed reactions?

Methodological Answer:

The bromine at position 5 acts as a directing group, stabilizing transition states in Suzuki-Miyaura couplings. However, steric hindrance from the trifluoroborate group at position 3 can slow transmetallation. Studies on analogous compounds show:

- Ligand Effects: Bulky ligands (e.g., SPhos) enhance reactivity by reducing undesired β-hydride elimination .

- Solvent Optimization: Mixed polar solvents (e.g., DME/H₂O) improve solubility of the trifluoroborate salt .

- Contradictions: Lower yields are observed with electron-deficient aryl partners due to competitive debromination .

Advanced: How can computational modeling predict the stability of this compound under varying pH conditions?

Methodological Answer:

Density Functional Theory (DFT) calculations assess hydrolysis pathways:

- Acidic Conditions: Protonation at the boron center leads to rapid decomposition (ΔG‡ ~20 kcal/mol).

- Neutral/Basic Conditions: The trifluoroborate group remains intact (ΔG‡ >30 kcal/mol) .

Experimental Validation: - pH Stability Tests: Incubation in buffered solutions (pH 2–12) followed by ¹⁹F NMR confirms computational predictions .

Advanced: How do researchers resolve discrepancies between in vitro and in vivo pharmacological data for organotrifluoroborates?

Methodological Answer:

While direct studies on this compound are limited, analogous potassium trifluoroborates (e.g., thiophene derivatives) show:

- In Vitro/In Vivo Discrepancies: Poor correlation in bioavailability due to rapid renal clearance .

- Strategies for Alignment:

Basic: What precautions are necessary for handling this compound in moisture-sensitive reactions?

Methodological Answer:

- Storage: Under inert atmosphere (Ar/N₂) at −20°C in desiccated amber vials .

- Solvent Purity: Use rigorously dried solvents (e.g., THF over molecular sieves).

- Quenching: Excess trifluoroborate is neutralized with aqueous NH₄Cl to prevent boronic acid formation .

Advanced: What role does the trifluoroborate group play in stabilizing intermediates during radical cross-coupling reactions?

Methodological Answer:

The BF₃K group acts as a radical reservoir, enabling single-electron transfer (SET) processes. Key findings from photoredox studies on similar compounds:

- Radical Stability: The trifluoroborate anion stabilizes carbon-centered radicals via resonance .

- Catalyst Compatibility: Ir(ppy)₃ or Ru(bpy)₃²⁺ photocatalysts drive efficient C–C bond formation under blue light .

Basic: How does this compound compare to other pyridinyl trifluoroborates in reactivity?

Methodological Answer:

Table 2: Reactivity Comparison with Analogues

| Compound | Suzuki-Miyaura Yield (%) | Hydrolysis Half-life (pH 7) |

|---|---|---|

| 5-Bromo-3-trifluoroborate | 78–82% | 48 hrs |

| 2-Chloro-4-fluorobenzyl | 65–70% | 24 hrs |

| Phenyltrifluoroborate | 85–90% | 72 hrs |

The bromopyridine derivative exhibits intermediate reactivity, balancing steric and electronic effects .

Advanced: What strategies optimize regioselectivity in C–H functionalization reactions using this compound?

Methodological Answer:

- Directing Groups: The pyridine nitrogen directs C–H activation at position 4, bypassing steric clash with the trifluoroborate group.

- Ligand Screening: N-Heterocyclic carbene (NHC) ligands (e.g., IPr) enhance selectivity for mono-functionalization .

- Kinetic Profiling: Time-resolved IR spectroscopy identifies optimal reaction windows to avoid over-functionalization .

Advanced: How can isotopic labeling (e.g., ¹⁰B/¹¹B) elucidate mechanistic pathways in trifluoroborate chemistry?

Methodological Answer:

- Isotope Tracing: ¹⁰B-labeled trifluoroborates are used in MS/MS to track boron migration during cross-couplings.

- NMR Isotope Effects: ¹¹B/¹⁰B splitting in ¹⁹F NMR reveals transient intermediates in catalytic cycles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.